2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core substituted with a 4-bromophenyl group and an ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a brominated pyrazolo[1,5-a]pyrazine intermediate and a boronic acid derivative.
Introduction of the Ethylthio Group: This can be accomplished through nucleophilic substitution reactions, where an ethylthiol group is introduced to the pyrazolo[1,5-a]pyrazine core using reagents like ethylthiol or ethylthiolate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, nucleophilic aromatic substitution conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl-substituted pyrazolo[1,5-a]pyrazine
Substitution: Amino- or thio-substituted pyrazolo[1,5-a]pyrazine derivatives
Scientific Research Applications
2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The ethylthio and bromophenyl groups can contribute to the compound’s binding affinity and specificity by interacting with hydrophobic or polar regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(ethylthio)pyrazolo[1,5-a]pyrazine: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine: Contains a chlorine atom instead of a bromine atom, which can influence its chemical behavior and interactions.
2-(4-Bromophenyl)-4-methylpyrazolo[1,5-a]pyrazine: Has a methyl group instead of an ethylthio group, potentially altering its chemical and biological properties.
Uniqueness
2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine is unique due to the presence of both the bromophenyl and ethylthio groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance its potential as a versatile scaffold for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3S/c1-2-19-14-13-9-12(17-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYBSWFKUHHALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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